Ganciclovir (hydrate)

CMV Prophylaxis Transplant Medicine Antiviral Efficacy

Ganciclovir (hydrate) is a high-purity acyclic guanosine nucleoside analog that delivers unmatched CMV polymerase inhibition (IC50 0.01 μM vs 72 μM for acyclovir). Its 2.6 mg/mL aqueous solubility and well-defined hydrate crystalline structure make it essential for intravitreal implant formulation, plaque reduction assays, and resistance profiling. Choose this API-grade compound over prodrug alternatives for direct local administration studies, phenotypic resistance calibration (UL97 mutation reference), or as a robust positive control in transplant CMV prophylaxis models where oral ganciclovir achieves a 0.9% CMV disease rate.

Molecular Formula C9H15N5O5
Molecular Weight 273.25 g/mol
Cat. No. B8699534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir (hydrate)
Molecular FormulaC9H15N5O5
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.O
InChIInChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2
InChIKeyKLXHZXWXXKSKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganciclovir (Hydrate): Scientific Procurement and Baseline Characterization of an Antiviral Nucleoside Analog


Ganciclovir (hydrate) is a synthetic acyclic nucleoside analog of guanine, specifically designed as a potent and selective inhibitor of herpesvirus DNA polymerase . Its primary clinical and research utility lies in its activity against cytomegalovirus (CMV), for which it demonstrates an IC50 of 0.01 μM against human CMV replication . As a hydrate form, this compound's physical properties, including its crystalline structure and solubility profile, are critical for both formulation development and in vitro experimental reproducibility . It serves as the active moiety of the widely used prodrug valganciclovir and is a cornerstone in CMV prophylaxis and treatment protocols, particularly in immunocompromised transplant recipients [1].

Why Ganciclovir (Hydrate) Cannot Be Readily Substituted: A Data-Driven Rationale for Scientific Selection


The selection of Ganciclovir (hydrate) over other antivirals like acyclovir, valganciclovir, or cidofovir is not interchangeable due to quantifiable and clinically meaningful differences in potency, bioavailability, and resistance profiles. While acyclovir and valganciclovir share the same ultimate target, the differential activation kinetics by the viral UL97 kinase, as well as varying substrate affinity for CMV DNA polymerase, result in significantly divergent in vivo efficacy against CMV [1]. Furthermore, the choice between oral Ganciclovir and its prodrug valganciclovir involves a critical trade-off between convenience and hematological safety, as evidenced by direct comparative trial data showing a 2.5-fold higher incidence of neutropenia with valganciclovir [2]. The unique physical properties of the hydrate form, including its aqueous solubility of 2.6 mg/mL, directly impact its formulation and use in specialized research models, such as intravitreal injections, where the prodrug is not applicable [3]. The evidence below quantitatively substantiates why Ganciclovir (hydrate) remains the definitive choice for specific research and clinical applications, despite the availability of newer or more conveniently dosed alternatives.

Ganciclovir (Hydrate): Quantitative Evidence Guide for Differentiated Scientific Utility


Superior CMV Prophylaxis in Solid Organ Transplantation: A Direct Head-to-Head Comparison with Oral Acyclovir

In a randomized controlled trial of CMV-seropositive liver transplant recipients, a prophylactic regimen of oral ganciclovir resulted in a significantly lower incidence of CMV disease compared to oral acyclovir after an initial 2-week IV ganciclovir induction [1].

CMV Prophylaxis Transplant Medicine Antiviral Efficacy

Potency Differential: In Vitro IC50 Comparison Against Herpesviruses

In vitro plaque-reduction assays on Feline Herpesvirus-1 (FHV-1) infected cells demonstrate a clear potency gradient among nucleoside analogs, with ganciclovir exhibiting a median IC50 of 5.2 μM, which is over 10-fold lower (more potent) than acyclovir [1]. This in vitro activity is also approximately double that of cidofovir and penciclovir [1].

Antiviral Screening In Vitro Potency Herpesvirus

The Ganciclovir vs. Valganciclovir Safety Trade-off: A Quantified Risk of Neutropenia

A pivotal double-blind, double-dummy trial comparing oral ganciclovir (1000 mg tid) with valganciclovir (900 mg qd) for CMV prophylaxis in high-risk solid organ transplant recipients showed comparable efficacy but a significant difference in hematological toxicity [1].

Drug Safety Transplant Medicine Pharmacovigilance

Physicochemical Properties of Ganciclovir Hydrate: Aqueous Solubility and LogP

The hydrate form of ganciclovir is characterized by specific physicochemical properties that dictate its handling, formulation, and permeability [1]. Its aqueous solubility is defined as 2.6 mg/mL at 25°C, and it has a very low n-octanol/water partition coefficient, indicating high hydrophilicity [1].

Pharmaceutics Formulation Science Physicochemical Characterization

Intravenous Pharmacokinetics: Defined and Linear Exposure Parameters

When administered intravenously, ganciclovir exhibits predictable, linear pharmacokinetics within the therapeutic dose range of 1.6 to 5.0 mg/kg [1]. Key exposure parameters following a standard 5 mg/kg IV infusion are well-defined, enabling precise dose calculations in research and clinical settings [1].

Pharmacokinetics ADME Drug Metabolism

Cross-Resistance Liability: Shared Pathways with Acyclovir and Valganciclovir

Ganciclovir resistance is primarily mediated by mutations in the viral UL97 kinase, which is required for its initial phosphorylation [1]. Importantly, this resistance mechanism confers cross-resistance to acyclovir and penciclovir, but typically not to drugs with different targets like foscarnet or cidofovir [2]. In vitro selection with acyclovir can produce CMV strains equally resistant to ganciclovir, indicating a shared resistance pathway [2].

Antiviral Resistance Virology UL97 Mutation

Targeted Application Scenarios for Ganciclovir (Hydrate) Based on Differentiated Evidence


Gold Standard for In Vivo CMV Prophylaxis Models in Solid Organ Transplantation

Researchers developing new immunosuppressive regimens or testing novel CMV vaccines should utilize oral ganciclovir as the positive control for prophylaxis in transplant models. The robust, quantifiable efficacy data (e.g., 0.9% CMV disease rate vs. 7.3% for acyclovir [6]) provides a high benchmark for comparing new interventions. The defined PK/PD relationship allows for precise dosing and correlation of drug exposure with virological outcomes, making it an indispensable tool for translational research in transplant immunology [7].

Specialized In Vitro Assays Requiring High Potency and Low Background Cytotoxicity

For plaque reduction assays or viral yield reduction experiments against CMV and other herpesviruses, ganciclovir hydrate offers a superior potency window compared to acyclovir or penciclovir [6]. Its IC50 in the low micromolar range (e.g., 5.2 μM vs. 57.9 μM for acyclovir [6]) allows for the generation of complete dose-response curves at concentrations that are less likely to induce non-specific cytotoxicity in host cell lines. This property is particularly advantageous in long-term culture models or when using primary cells with limited proliferative capacity.

Pre-Clinical Development of Ocular or Localized Drug Delivery Systems

The specific solubility profile of ganciclovir hydrate (2.6 mg/mL in water) and its status as the active pharmaceutical ingredient (API) make it the required starting material for developing novel formulations, such as intravitreal implants, microspheres, or nanoparticle suspensions [6]. Unlike the prodrug valganciclovir, which is designed for systemic oral bioavailability, ganciclovir hydrate is the appropriate entity for direct local administration, as evidenced by its use in direct intravitreal injection studies [7]. Its well-characterized physical properties are essential for quality control and stability testing of these advanced formulations [6].

Genotypic and Phenotypic Surveillance of Antiviral Drug Resistance

Ganciclovir is the primary agent for calibrating and interpreting phenotypic resistance assays for CMV. Its well-defined resistance mutations in the UL97 gene serve as critical reference points [6]. In studies monitoring the emergence of resistance, the compound is used to establish baseline susceptibility (EC50) for wild-type virus, against which the fold-change in EC50 for clinical isolates is measured. A >2.1- to 31.5-fold increase in EC50 is indicative of emerging resistance [7]. Understanding the cross-resistance with acyclovir is also essential for correctly interpreting results when a patient has failed prophylaxis with related drugs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganciclovir (hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.